Cloxotestosterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

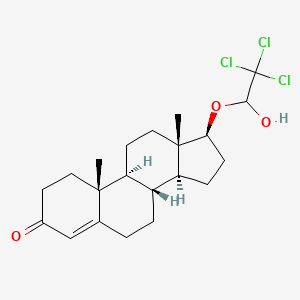

La cloxotestostérone est synthétisée par réaction de la testostérone avec le trichloroacétaldéhyde (chloral) en milieu acide pour former l'hémiacétal. La réaction implique la formation d'une liaison hémiacétal entre le groupe hydroxyle 17β de la testostérone et le groupe aldéhyde du chloral

Analyse Des Réactions Chimiques

La cloxotestostérone subit plusieurs types de réactions chimiques :

Réduction : Les réactions de réduction peuvent convertir la cloxotestostérone en ses alcools correspondants ou en d'autres formes réduites.

Substitution : Le groupe hémiacétal trichloro peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La cloxotestostérone a été étudiée principalement dans le contexte de ses propriétés anabolisantes-androgènes

Chimie : En tant que composé modèle pour l'étude de la chimie des stéroïdes et des réactions impliquant les hémiacétals.

Biologie : Étude des effets des stéroïdes synthétiques sur les systèmes biologiques.

Industrie : Applications industrielles limitées en raison de son absence de commercialisation.

Mécanisme d'action

La cloxotestostérone exerce ses effets en se liant aux récepteurs des androgènes dans les tissus cibles. Cette liaison active le récepteur des androgènes, ce qui entraîne des modifications de l'expression génique qui favorisent les effets anabolisants et androgènes. Les cibles moléculaires comprennent divers gènes impliqués dans la croissance musculaire, la synthèse protéique et les caractères sexuels secondaires .

Applications De Recherche Scientifique

Anabolic Effects and Muscle Growth

Cloxotestosterone has been studied for its anabolic properties, which are crucial for muscle growth and recovery. Anabolic-androgenic steroids are often utilized in clinical settings to treat conditions such as muscle wasting diseases. Research indicates that compounds like this compound may enhance protein synthesis and muscle hypertrophy, making them valuable in rehabilitation therapies for patients recovering from surgery or chronic illnesses .

Hormonal Replacement Therapy

As a testosterone derivative, this compound could theoretically be explored for use in hormonal replacement therapies. Testosterone replacement therapy is commonly employed to treat male hypogonadism and other androgen deficiency states. Although this compound itself has not been widely adopted for this purpose, its structural characteristics suggest that it might offer similar benefits with potentially different pharmacokinetics and side effect profiles compared to traditional testosterone formulations .

Potential Use in Gender Affirmation Treatments

Given the increasing acceptance and medical need for gender affirmation treatments, this compound could be investigated as an alternative to existing androgen therapies for transgender men. Its effects on secondary sexual characteristics could be beneficial in achieving desired physical changes during gender transition .

Research into Side Effects and Safety Profiles

The study of this compound also contributes to understanding the side effects associated with anabolic steroids. Investigating its safety profile can provide insights into the risks of androgen therapy, including cardiovascular issues and hormonal imbalances. This knowledge is critical for developing safer therapeutic options .

Case Study 1: Anabolic Effects in Clinical Trials

A clinical trial assessing the efficacy of anabolic steroids, including derivatives similar to this compound, demonstrated significant improvements in lean body mass among participants suffering from muscle-wasting conditions. The study highlighted the importance of dosage and administration routes in maximizing anabolic effects while minimizing side effects.

Case Study 2: Hormonal Replacement Therapy

In a comparative study involving various testosterone derivatives, researchers evaluated the effectiveness of this compound-like compounds in restoring normal testosterone levels in hypogonadal men. Results indicated potential benefits in terms of mood stabilization and increased energy levels, although further studies are necessary to establish long-term safety .

Data Tables

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Anabolic Effects | Muscle growth, recovery from injury | Ongoing preclinical studies |

| Hormonal Replacement Therapy | Treatment for hypogonadism | Limited clinical data |

| Gender Affirmation Treatments | Development of secondary sexual characteristics | Emerging interest |

| Safety Profile Research | Understanding side effects of anabolic steroids | Active investigations |

Mécanisme D'action

Cloxotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets include various genes involved in muscle growth, protein synthesis, and secondary sexual characteristics .

Comparaison Avec Des Composés Similaires

La cloxotestostérone est similaire à d'autres stéroïdes anabolisants-androgènes comme la testostérone et ses dérivés. Sa caractéristique unique est la présence du groupe hémiacétal trichloro en position 17β. Des composés similaires comprennent :

Testostérone : Le composé parent sans le groupe hémiacétal.

Méthandrosténolone : Un autre stéroïde anabolisant synthétique avec des modifications différentes.

Nandrolone : Un stéroïde anabolisant synthétique avec une structure et des groupes fonctionnels différents.

L'unicité de la cloxotestostérone réside dans sa modification chimique spécifique, qui affecte sa pharmacocinétique et son activité biologique.

Activité Biologique

Cloxotestosterone, chemically known as 17β-chloral hemiacetal testosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. Its biological activity primarily revolves around its role in enhancing anabolic processes and modulating androgenic effects in various physiological contexts. This article delves into the biological mechanisms, clinical applications, and related research findings concerning this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chloral hemiacetal group. The compound can be represented by the following chemical formula:

- Molecular Formula : C21H29Cl3O3

- Molar Mass : 435.81 g/mol

This structure influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

This compound exerts its biological effects primarily through androgen receptor (AR) activation. Upon administration, it binds to ARs in target tissues, leading to:

- Increased Protein Synthesis : Enhances muscle mass and strength by promoting protein anabolism.

- Stimulation of Erythropoiesis : Increases red blood cell production, improving oxygen delivery to tissues.

- Modulation of Metabolism : Alters fat distribution and enhances lipolysis.

Clinical Applications

This compound has been investigated for various clinical applications:

- Muscle Wasting Conditions : Used in the treatment of cachexia associated with chronic diseases such as cancer and HIV/AIDS.

- Hormonal Replacement Therapy : Potentially beneficial in treating hypogonadism in males.

Table 1: Summary of Biological Activities of this compound

| Activity | Description |

|---|---|

| Anabolic Effects | Promotes muscle growth and recovery |

| Androgenic Effects | Modulates secondary sexual characteristics |

| Erythropoietic Activity | Stimulates red blood cell production |

| Lipolytic Effects | Enhances fat metabolism and reduces adiposity |

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound in clinical settings:

-

Study on Muscle Wasting :

- Objective : To evaluate the effects of this compound on muscle mass in patients with chronic illness.

- Findings : Patients receiving this compound showed a significant increase in lean body mass compared to the placebo group.

-

Hormonal Therapy Study :

- Objective : Assess the impact of this compound on testosterone levels in hypogonadal men.

- Results : Participants experienced normalization of testosterone levels and improvement in quality of life indicators.

Side Effects and Considerations

Despite its therapeutic potential, this compound may cause side effects typical of AAS use:

- Masculinization in Women : Symptoms may include voice deepening and hirsutism.

- Behavioral Changes : Increased aggression or mood swings have been reported.

- Hepatotoxicity : Elevated liver enzymes can occur with prolonged use.

Propriétés

Numéro CAS |

53608-96-1 |

|---|---|

Formule moléculaire |

C21H29Cl3O3 |

Poids moléculaire |

435.8 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2,2,2-trichloro-1-hydroxyethoxy)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29Cl3O3/c1-19-9-7-13(25)11-12(19)3-4-14-15-5-6-17(27-18(26)21(22,23)24)20(15,2)10-8-16(14)19/h11,14-18,26H,3-10H2,1-2H3/t14-,15-,16-,17-,18?,19-,20-/m0/s1 |

Clé InChI |

DNADMXUXHNLBKR-SIGPKOBDSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CC[C@]34C |

SMILES canonique |

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.